
A Technical Guide to the Spectroscopic Profile
of 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10-Deacetyl-7-xylosyl paclitaxel

Cat. No.: B15608564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

10-Deacetyl-7-xylosyl paclitaxel, a significant derivative of the widely recognized anti-cancer

agent, paclitaxel. This document compiles data from nuclear magnetic resonance (NMR), mass

spectrometry (MS), and other spectroscopic techniques, offering a centralized resource for

researchers in medicinal chemistry and drug development. The guide also outlines typical

experimental protocols for the analysis of taxoids and visualizes relevant biological pathways

and analytical workflows.

Molecular and Spectroscopic Data
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxoid found in various Taxus

species. Its structure is characterized by the core paclitaxel skeleton with a xylosyl group at the

C-7 position and the absence of an acetyl group at the C-10 position.

Table 1: General Properties of 10-Deacetyl-7-xylosyl paclitaxel
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Property Value

Molecular Formula C₅₀H₅₇NO₁₇[1]

Molecular Weight 943.98 g/mol [2]

Exact Mass 943.36264935 Da[1]

Appearance White to Off-white Solid

Melting Point > 228 °C (decomposes)

Solubility Soluble in DMSO and methanol

CAS Number 90332-63-1[3]

High-resolution mass spectrometry is a critical tool for the identification and structural

elucidation of paclitaxel derivatives. Electrospray ionization (ESI) is a commonly employed

technique for these molecules.

Table 2: ESI-MS/MS Data for 10-Deacetyl-7-xylosyl paclitaxel

Parameter Value

Ionization Mode ESI (Negative)[1]

Precursor m/z 943[1]

Collision Energy 40V[1]

Major Fragment Ions (m/z) 988, 942, 284[1]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While a complete published ¹H NMR dataset was not available in the consulted

literature, the ¹³C NMR chemical shifts have been reported.

Table 3: ¹³C NMR Chemical Shift Data for 10-Deacetyl-7-xylosyl paclitaxel
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Atom No. Chemical Shift (δ, ppm)

1 79.1

2 75.3

3 47.1

4 81.2

5 84.4

6 35.6

7 76.5

8 58.6

9 203.8

10 75.9

11 133.7

12 142.1

13 72.5

14 35.7

15 43.2

16 26.8

17 21.9

18 14.8

19 10.9

20 76.5

2' 73.2

3' 55.1

4-OAc (CH₃) 21.1
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4-OAc (C=O) 171.2

2-Bz (C=O) 167.1

3'-NBz (C=O) 167.6

Xylosyl Carbons 95.0, 77.5, 74.0, 70.4, 66.2

Note: The specific assignments for the xylosyl carbons were not detailed in the available data

and are grouped. Data is sourced from SpectraBase.

Specific IR and UV-Vis spectra for 10-Deacetyl-7-xylosyl paclitaxel are not readily available

in comprehensive public databases. However, the spectra would be expected to show

characteristic absorptions similar to other taxoids.

Expected IR Absorptions: Peaks corresponding to O-H (hydroxyl), N-H (amide), C=O (ester,

amide, ketone), and aromatic C=C bonds.

Expected UV-Vis Absorption: Absorption maxima (λmax) in the range of 220-280 nm,

attributable to the benzoyl and other chromophoric groups.

Experimental Protocols
The following sections describe generalized but detailed protocols for the spectroscopic

analysis of taxoids, including 10-Deacetyl-7-xylosyl paclitaxel, based on common practices in

natural product chemistry.

Taxoids are typically extracted from plant material (e.g., needles, bark of Taxus species) using

methanol or ethanol. The crude extract is then subjected to liquid-liquid partitioning, for

example, between methanol/water and dichloromethane, to separate compounds based on

polarity. Further purification is achieved through column chromatography on silica gel or

Sephadex LH-20.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.5 mL of a

deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Tetramethylsilane (TMS) is often used as an internal standard.
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¹H NMR Acquisition: Standard proton spectra are acquired to determine chemical shifts,

multiplicities, and coupling constants.

¹³C NMR Acquisition: Proton-decoupled ¹³C spectra are obtained to identify the chemical

shifts of all carbon atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

employed to establish connectivities between protons and carbons, which is crucial for

complete structural assignment.

Instrumentation: A high-resolution mass spectrometer, often a quadrupole time-of-flight (Q-

TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

Chromatography: Reversed-phase chromatography is typically used, with a C18 column and

a gradient elution of water and acetonitrile, often with a small amount of formic acid to aid

ionization.

Ionization: Electrospray ionization (ESI) in positive or negative mode is standard for taxoids.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the

precursor ion of the target molecule and subjecting it to collision-induced dissociation (CID)

to generate characteristic fragment ions, which aids in structural confirmation.

Visualizations: Workflow and Biological Pathway
The following diagram illustrates a typical workflow for the isolation and complete spectroscopic

characterization of a natural product like 10-Deacetyl-7-xylosyl paclitaxel.
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Caption: Workflow for the isolation and spectroscopic characterization of 10-Deacetyl-7-
xylosyl paclitaxel.

10-Deacetyl-7-xylosyl paclitaxel, similar to its parent compound, is known to induce

apoptosis (programmed cell death) in cancer cells. This process is initiated through the

mitochondrial-dependent (intrinsic) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15608564?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/10-Deacetyl-7-xylosyl-Paclitaxel
https://www.selleckchem.com/products/10-deacetyl-7-xylosyl-paclitaxel.html
https://www.scbt.com/p/10-deacetyl-7-xylosyl-paclitaxel-90332-63-1
https://www.benchchem.com/product/b15608564#spectroscopic-data-for-10-deacetyl-7-xylosyl-paclitaxel
https://www.benchchem.com/product/b15608564#spectroscopic-data-for-10-deacetyl-7-xylosyl-paclitaxel
https://www.benchchem.com/product/b15608564#spectroscopic-data-for-10-deacetyl-7-xylosyl-paclitaxel
https://www.benchchem.com/product/b15608564#spectroscopic-data-for-10-deacetyl-7-xylosyl-paclitaxel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15608564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

